molecular formula C11H18N2O B7967162 Cyclopropyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone

Cyclopropyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone

Cat. No. B7967162
M. Wt: 194.27 g/mol
InChI Key: AFSRVEFBJMMRSW-UHFFFAOYSA-N
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Description

Cyclopropyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone is a chemical compound with the molecular formula C11H18N2O . It has an average mass of 194.273 Da and a monoisotopic mass of 194.141907 Da .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The compound was identified as a potent covalent inhibitor against KRAS G12C throughout structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray diffraction . The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds in the switch-II pocket of KRAS G12C .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a covalent inhibitor of KRAS G12C . The compound binds covalently to the mutated cysteine residue (G12C) of the KRAS protein, which is effective for the treatment of solid tumors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C11H18N2O), average mass (194.273 Da), and monoisotopic mass (194.141907 Da) .

Mechanism of Action

Cyclopropyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone acts as a covalent inhibitor of KRAS G12C . The compound binds to the switch-II pocket of KRAS G12C, inhibiting its activity and leading to anti-tumor effects .

Future Directions

The future directions for Cyclopropyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone research could involve further optimization of the compound and its derivatives for improved inhibitory activity against KRAS G12C . Additionally, the compound’s potential for treating solid tumors could be explored further .

properties

IUPAC Name

cyclopropyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c14-10(9-1-2-9)13-7-11(8-13)3-5-12-6-4-11/h9,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSRVEFBJMMRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC3(C2)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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